1,2,3,4-Tetrachloroanthracene-9,10-dione

CAS No.: 2841-29-4

Cat. No.: VC10280563

Molecular Formula: C14H4Cl4O2

Molecular Weight: 346.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2841-29-4 |

|---|---|

| Molecular Formula | C14H4Cl4O2 |

| Molecular Weight | 346.0 g/mol |

| IUPAC Name | 1,2,3,4-tetrachloroanthracene-9,10-dione |

| Standard InChI | InChI=1S/C14H4Cl4O2/c15-9-7-8(10(16)12(18)11(9)17)14(20)6-4-2-1-3-5(6)13(7)19/h1-4H |

| Standard InChI Key | FEXPLBGUHRVUIU-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

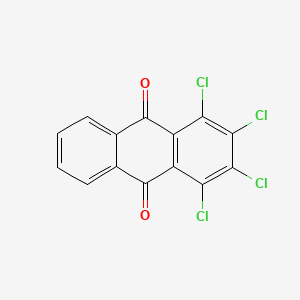

1,2,3,4-Tetrachloroanthracene-9,10-dione (C₁₄H₄Cl₄O₂) has a molecular weight of 346.0 g/mol . Systematic IUPAC nomenclature identifies it as 1,2,3,4-tetrachloroanthracene-9,10-dione, while common synonyms include Tetrachloranthrachinon and NSC122976 . The compound’s structural uniqueness arises from the anthracene backbone substituted with chlorine atoms at positions 1–4 and ketone groups at positions 9 and 10 (Figure 1).

Table 1: Key Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 2841-29-4 | |

| Molecular Formula | C₁₄H₄Cl₄O₂ | |

| Molecular Weight | 346.0 g/mol | |

| XLogP3 | 5.4 | |

| Hydrogen Bond Acceptors | 2 | |

| Exact Mass | 345.893590 Da |

Spectroscopic and Crystallographic Data

The compound’s planar anthracene core is distorted by steric and electronic effects from chlorine substituents. X-ray crystallography of related tetrachloroanthracene derivatives reveals twist angles up to 47.8° in Pd-coordinated complexes, highlighting the structural flexibility imparted by halogenation . Nuclear Magnetic Resonance (NMR) spectra for analogous compounds show distinct upfield shifts for pyrrolic β-protons (e.g., 5.58–6.95 ppm) , while UV/Vis absorption spectra of tetraethynyl derivatives demonstrate extended conjugation .

Synthesis and Functionalization

Reduction of Anthraquinone Precursors

1,2,3,4-Tetrachloroanthracene-9,10-dione is synthesized via the reduction of 1,4,5,8-tetrachloroanthraquinone. Sodium borohydride (NaBH₄) in isopropanol is a widely employed reducing agent, achieving yields of 72–84% . Alternative reductants like sodium dithionite (Na₂S₂O₄) and zinc (Zn) have also been explored, though with variable efficiency .

Table 2: Reduction Methods for Anthraquinone Derivatives

Cross-Coupling Reactions

The tetrachloroanthracene core undergoes fourfold Kumada cross-coupling reactions with alkynyl Grignard reagents to introduce ethynyl substituents. For example, reaction with trimethylsilylethynyl magnesium bromide followed by deprotection with K₂CO₃ yields 1,4,5,8-tetraethynylanthracene, a precursor for metallo-organic frameworks . Palladium-mediated coupling (e.g., with benzothienylboronic acid) generates fused porphyrinoid complexes, as evidenced by the synthesis of 8Pd and 10Pd .

Electronic and Physicochemical Properties

Aromaticity and Ring Current Effects

Nucleus-Independent Chemical Shift (NICS) calculations for Pd-coordinated derivatives reveal paratropic ring currents, with NICS(0) values ranging from +3.44 to +8.81 ppm . These antiaromatic characteristics arise from 32π-electron conjugation pathways, as confirmed by anisotropy of induced current density (AICD) plots . The distorted anthracene unit in 10Pd exhibits a helical twist of 67.54°, further modulating electronic delocalization .

Solubility and Reactivity

The compound’s high lipophilicity (XLogP3 = 5.4) limits aqueous solubility but enhances compatibility with organic solvents like dichloromethane and tetrahydrofuran. Electrophilic bromination with N-bromosuccinimide (NBS) selectively functionalizes the anthracene core, as demonstrated by the synthesis of tetrabrominated Pd complexes (e.g., 11Pd) .

Applications in Materials Science

Organometallic Coordination Complexes

1,2,3,4-Tetrachloroanthracene-9,10-dione serves as a scaffold for Pd(II) porphyrinoids. Complex 10Pd exhibits a twisted conformation with metal-to-pyrrole distances (MPD) of 0.610–0.643 Å, enabling applications in nonlinear optics and catalysis . Silicon- and tin-functionalized derivatives, synthesized via hydrostannylation, act as tetradentate acceptors in charge-transfer materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume